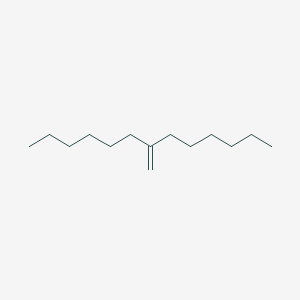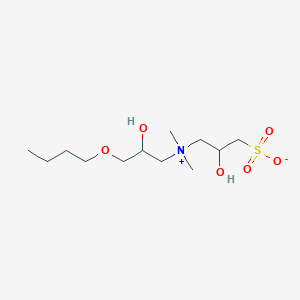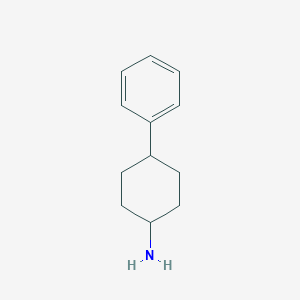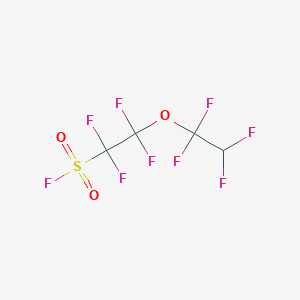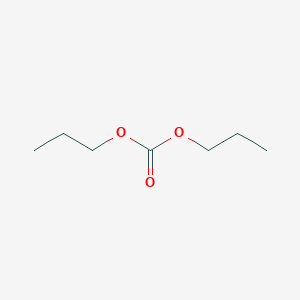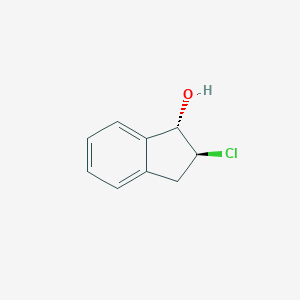
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a chiral molecule with a molecular formula of C9H9ClO and a molecular weight of 170.62 g/mol.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors, in the body. The exact molecular targets and mechanisms of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol are currently under investigation.
Biochemische Und Physiologische Effekte
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. In vivo studies have shown that (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of other chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. However, one of the limitations of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to explore the potential applications of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol in other fields, such as agriculture and environmental science. Additionally, future research could focus on developing new synthesis methods for (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis method of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves the reaction of 2-chloroacetaldehyde with cyclohexenone in the presence of a chiral catalyst. The chiral catalyst used in this reaction is usually a chiral ligand, such as BINAP, which helps to control the stereochemistry of the product. The reaction proceeds via a Michael addition followed by an intramolecular aldol reaction, resulting in the formation of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been used as a precursor for the synthesis of various functional materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
19598-10-8 |
|---|---|
Produktname |
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol |
Molekularformel |
C9H9ClO |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
(1S,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
SKUCQUAQEKVSAQ-IUCAKERBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)Cl |
SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
Synonyme |
1-HYDROXY-2-CHLOROINDANE, TRANS ISOMER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
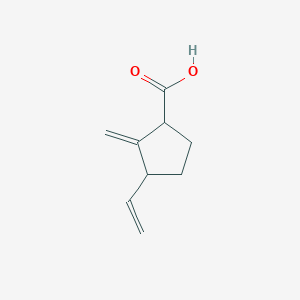

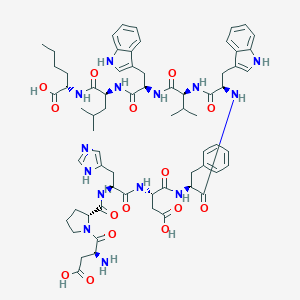


![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
